An In-depth Technical Guide to Benzyl-PEG6-bromide: Core Chemical Properties and Applications
An In-depth Technical Guide to Benzyl-PEG6-bromide: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Benzyl-PEG6-bromide, a versatile bifunctional linker molecule increasingly utilized in biomedical research and drug development. This document details its physicochemical characteristics, reactivity, and common applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Experimental protocols and data are presented to facilitate its practical application in a laboratory setting.
Core Chemical Properties
Benzyl-PEG6-bromide is a heterobifunctional molecule featuring a benzyl ether at one terminus and a bromide at the other, connected by a hexaethylene glycol (PEG6) spacer. This structure imparts a unique combination of properties, making it a valuable tool in bioconjugation and medicinal chemistry.
Table 1: Physicochemical Properties of Benzyl-PEG6-bromide
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₁BrO₆ | [1][2] |
| Molecular Weight | 435.35 g/mol | [2] |
| CAS Number | 1449202-44-1 | [1][2] |
| Appearance | Colorless to pale yellow oil or liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in many organic solvents such as DMF, DMSO, dichloromethane, and ethanol. The PEG chain enhances water solubility compared to a simple alkyl bromide. | |
| Storage | Store at -20°C in a dry, inert atmosphere to prevent degradation. |
Reactivity and Functional Roles
The chemical utility of Benzyl-PEG6-bromide is primarily defined by its two functional ends: the benzyl ether and the alkyl bromide, separated by a flexible and hydrophilic PEG6 linker.
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Alkyl Bromide: The bromide is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile conjugation of Benzyl-PEG6-bromide to a variety of nucleophiles, most notably thiols (from cysteine residues in proteins) and amines (from lysine residues or N-termini). This reactivity is fundamental to its application in bioconjugation and the synthesis of complex molecules like PROTACs.
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Benzyl Ether: The benzyl group serves as a stable protecting group for the hydroxyl terminus of the PEG linker. It is generally robust under a variety of reaction conditions but can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to liberate the free hydroxyl group for further functionalization if required.
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PEG6 Linker: The hexaethylene glycol spacer offers several advantages in drug development. It enhances the aqueous solubility of the molecule and any conjugate it is a part of. The flexibility of the PEG chain is also believed to be crucial for allowing the two ends of a PROTAC to simultaneously bind to their respective target proteins.
Applications in PROTAC Synthesis
A primary application of Benzyl-PEG6-bromide is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
In a typical PROTAC synthesis workflow, Benzyl-PEG6-bromide can be reacted with a ligand for the target protein or the E3 ligase, followed by deprotection of the benzyl group (if necessary) and subsequent coupling to the second ligand. The bromide's reactivity allows for a modular and efficient assembly of the final PROTAC molecule.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
4.1. General Protocol for Reaction with a Thiol Nucleophile
This protocol describes a general method for the S-alkylation of a thiol-containing molecule with a bromo-PEG derivative like Benzyl-PEG6-bromide.
Materials:
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Thiol-containing compound
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Benzyl-PEG6-bromide
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Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
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A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate)
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Reaction vessel
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Stirring apparatus
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Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
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Dissolve the thiol-containing compound (1.0 equivalent) in the anhydrous solvent in the reaction vessel under an inert atmosphere.
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Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to deprotonate the thiol.
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Add a solution of Benzyl-PEG6-bromide (1.0-1.2 equivalents) in the same solvent dropwise to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the reaction of a thiol with Benzyl-PEG6-bromide.
4.2. General Protocol for Reaction with an Amine Nucleophile
This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine with a bromo-PEG derivative.
Materials:
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Amine-containing compound
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Benzyl-PEG6-bromide
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Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)
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A non-nucleophilic base (e.g., DIPEA or Potassium Carbonate)
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Reaction vessel
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Stirring apparatus
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Inert atmosphere
Procedure:
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Dissolve the amine-containing compound (1.0 equivalent) in the anhydrous solvent in the reaction vessel under an inert atmosphere.
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Add the base (2-3 equivalents) to the solution.
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Add Benzyl-PEG6-bromide (1.0-1.2 equivalents) to the reaction mixture.
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Stir the reaction at room temperature or with heating (e.g., 60-80 °C). The reaction progress should be monitored by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with water.
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Extract the product with a suitable organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by flash column chromatography or preparative HPLC.
Analytical Characterization
The purity and identity of Benzyl-PEG6-bromide and its reaction products can be assessed using standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Characteristic peaks for the benzyl group (aromatic protons and benzylic CH₂), the PEG chain (repeating -OCH₂CH₂- units), and the methylene group adjacent to the bromine. |
| ¹³C NMR | Structural confirmation | Signals corresponding to the different carbon environments in the molecule. |
| Mass Spectrometry (e.g., ESI-MS) | Determination of molecular weight | A peak corresponding to the mass of the molecule (e.g., [M+H]⁺ or [M+Na]⁺). |
| HPLC | Purity assessment and reaction monitoring | A single major peak for the pure compound. Can be used to track the consumption of starting materials and the formation of the product. |
5.1. Representative HPLC Method for PEGylated Compounds
A general reversed-phase HPLC method can be adapted for the analysis of Benzyl-PEG6-bromide and its derivatives.
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Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
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Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. The exact gradient will need to be optimized.
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm (for the benzyl group) or Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.
Stability and Storage
PEG-containing molecules can be susceptible to oxidation over long-term storage. Benzyl-PEG6-bromide should be stored at -20°C under an inert atmosphere and protected from light. The stability of its conjugates will depend on the nature of the linked molecules and the linkage type. The ether linkages of the PEG backbone are generally stable to a wide range of pH conditions.
Conclusion
Benzyl-PEG6-bromide is a highly valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, predictable reactivity, and the beneficial properties of the PEG linker make it an excellent choice for the synthesis of complex bioconjugates, particularly PROTACs. While specific quantitative data for this exact molecule is limited in public literature, the general principles of PEG chemistry and nucleophilic substitution provide a strong foundation for its successful application in the laboratory. The provided general protocols and analytical methods serve as a starting point for the development of specific applications for this promising linker molecule.
